molecular formula C13H14N4O3 B2630454 4-[(dimethylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 1164564-44-6

4-[(dimethylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2630454
CAS No.: 1164564-44-6
M. Wt: 274.28
InChI Key: DYEVIUBAPCNBQZ-WQLSENKSSA-N
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Description

This compound belongs to the pyrazolone family, characterized by a five-membered lactam ring with conjugated double bonds. The structure features a dimethylamino-methylene group at position 4, a methyl group at position 5, and a 4-nitrophenyl substituent at position 2. It has been studied as a pharmaceutical reference material, though commercial availability is currently discontinued .

Properties

IUPAC Name

(4Z)-4-(dimethylaminomethylidene)-5-methyl-2-(4-nitrophenyl)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-9-12(8-15(2)3)13(18)16(14-9)10-4-6-11(7-5-10)17(19)20/h4-8H,1-3H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEVIUBAPCNBQZ-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CN(C)C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\N(C)C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of 4-nitrobenzaldehyde with dimethylformamide dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate dimethylaminomethylene derivative , which then reacts with 4-nitrobenzaldehyde to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : The nitro group can be oxidized to form a nitroso or nitrate derivative.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The hydrogen atoms on the pyrazolone ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Common reducing agents include iron (Fe) and hydrogen (H₂).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate derivatives.

  • Reduction: : Amines.

  • Substitution: : Substituted pyrazolones.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

  • Biology: : It may serve as a precursor for the synthesis of biologically active molecules.

  • Medicine: : Potential use in the development of pharmaceuticals, particularly in the treatment of diseases involving nitro-containing compounds.

  • Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The pyrazolone ring can participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 4-(dimethylamino)methylene, 5-methyl, 2-(4-nitrophenyl) C₁₃H₁₃N₄O₃ 285.27 Not reported -NO₂, -N(CH₃)₂, -C=O
(4E)-2-Acetyl-4-(2-nitrophenyl)methylene-5-methyl-2,4-dihydro-3H-pyrazol-3-one (Compound-1, ) 2-acetyl, 4-(2-nitrophenyl)methylene C₁₃H₁₁N₃O₄ 273.24 170 -NO₂, -C=O (acetyl)
(4E)-2-Acetyl-4-(4-dimethylaminophenyl)methylene-5-methyl-2,4-dihydro-3H-pyrazol-3-one (Compound-10, ) 2-acetyl, 4-(4-dimethylaminophenyl)methylene C₁₅H₁₇N₃O₂ 283.32 Not reported -N(CH₃)₂, -C=O (acetyl)
4-(4-Dimethylaminobenzylidene)-1,3-diphenyl-1H-pyrazol-5-one () 4-(4-dimethylaminobenzylidene), 1,3-diphenyl C₂₃H₂₀N₃O 378.43 Not reported -N(CH₃)₂, -C=O, aromatic phenyls
4-[(Dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one () 5-(trifluoromethyl) C₇H₈F₃N₃O 207.15 Not reported -CF₃, -N(CH₃)₂, -C=O

Key Observations :

  • Electronic Effects: The nitro group in the target compound enhances electrophilicity at the pyrazolone ring, whereas the dimethylamino group increases electron density. This contrast is absent in analogues like Compound-10 (), which lacks a nitro group but retains the dimethylamino substituent.
  • Steric and Lipophilic Effects : The trifluoromethyl group in increases lipophilicity (logP ~2.5 predicted) compared to the target compound’s methyl and nitro groups.
  • Biological Relevance : Compounds with nitro groups (e.g., target compound, Compound-1 ([[2])) may exhibit enhanced binding to nitroreductase enzymes, relevant in prodrug activation.
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy :
    • The target compound’s carbonyl stretch (~1700 cm⁻¹) aligns with analogues (e.g., 1702 cm⁻¹ in ).
    • Nitro group vibrations (~1550 cm⁻¹) are unique to nitro-substituted derivatives (target compound, Compound-1 ()).
  • Lipinski Compliance: All analogues in comply with Lipinski’s rule (molecular weight <500, H-bond donors ≤5), suggesting favorable oral bioavailability.

Biological Activity

The compound 4-[(dimethylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12H14N4O2
  • CAS Number : 57268-33-4
  • IUPAC Name : this compound

Antioxidant and Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of pyrazolone compounds exhibit significant antioxidant and anti-inflammatory activities. Molecular docking simulations indicated that these compounds can effectively inhibit pro-inflammatory mediators, suggesting their potential in treating inflammatory diseases .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In vitro studies revealed that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains were found to be notably low, indicating strong antibacterial activity .

Anticancer Activity

Research indicates that pyrazolone derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies have reported IC50 values in the micromolar range for several cancer types, showcasing its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Nature : The presence of nitro groups enhances electrophilicity, allowing for interactions with biological macromolecules.
  • Reactive Oxygen Species (ROS) Scavenging : The compound's ability to scavenge ROS contributes to its antioxidant properties.
  • Inhibition of Enzymatic Pathways : It may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant ROS scavenging
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntibacterialLow MIC against S. aureus and E. coli
AnticancerInduction of apoptosis in cancer cells

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound revealed that it effectively inhibited the growth of S. aureus and E. coli at concentrations as low as 0.0039 mg/mL. This study highlights its potential for development into a therapeutic agent for bacterial infections .

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